Iodomethyl(trimethyl)azanium;hydroiodide
Description
Chemical Nomenclature and Systematic Identification
Iodomethyl(trimethyl)azanium hydroiodide is systematically identified through its International Union of Pure and Applied Chemistry (IUPAC) name: (iodomethyl)trimethylazanium iodide . This nomenclature reflects its structural composition, comprising a central nitrogen atom bonded to three methyl groups, one iodomethyl group, and a counterion iodide. The compound is interchangeably referred to as iodomethyltrimethylammonium iodide in industrial contexts, though the IUPAC designation remains authoritative for academic discourse.
The molecular formula C₄H₁₁I₂N corresponds to a molecular weight of 326.95 g/mol , as confirmed by gravimetric analysis and mass spectrometry. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 39741-91-8 | |
| EC Number | 254-611-4 | |
| InChI Key | IFVIWWQMNYZYFQ-UHFFFAOYSA-M | |
| SMILES | CN+(C)CI.[I-] |
The compound’s structural uniqueness arises from its quaternary ammonium core, which confers stability and reactivity in polar solvents. X-ray crystallography reveals a tetrahedral geometry around the nitrogen atom, with bond angles consistent with sp³ hybridization.
Historical Development and Discovery Context
The synthesis of iodomethyl(trimethyl)azanium hydroiodide is rooted in the Menshutkin reaction , a classical organic transformation first described by Nikolai Menshutkin in 1890. This reaction involves the alkylation of tertiary amines with alkyl halides to yield quaternary ammonium salts. Applied to iodomethyl(trimethyl)azanium hydroiodide, the process combines trimethylamine and iodomethane in anhydrous solvents such as acetonitrile or ethanol under reflux conditions:
$$
\text{Trimethylamine} + \text{Iodomethane} \rightarrow \text{Iodomethyl(trimethyl)azanium hydroiodide}
$$
Industrial production emerged in the mid-20th century, driven by demand for phase-transfer catalysts and specialty reagents. Companies such as SYNOVA Biochemicals standardized large-scale synthesis protocols, optimizing yields through controlled recrystallization and inert atmosphere processing. The compound’s utility in peptide synthesis and polymer chemistry further solidified its commercial relevance.
Position Within Quaternary Ammonium Compound Classifications
Quaternary ammonium compounds (QACs) are classified by their nitrogen-centered cationic structure and diverse organic substituents. Iodomethyl(trimethyl)azanium hydroiodide belongs to the alkylammonium iodide subclass, distinguished by its iodomethyl group and trimethyl configuration. Comparative analysis with related QACs highlights its unique properties:
| Compound | Substituents | Molecular Weight (g/mol) |
|---|---|---|
| Tetramethylammonium iodide | Four methyl groups | 201.05 |
| Benzyltrimethylammonium iodide | Benzyl, three methyl groups | 263.12 |
| Iodomethyl(trimethyl)azanium hydroiodide | Iodomethyl, three methyl groups | 326.95 |
The iodomethyl group enhances electrophilicity at the α-carbon, facilitating nucleophilic displacements in alkylation reactions. This reactivity contrasts with QACs bearing aryl or long-chain alkyl groups, which prioritize steric effects over electronic activation.
In biochemical research, the compound’s ability to stabilize transition states in enzyme-catalyzed reactions has been explored, though its primary applications remain in materials science. Its classification within QACs underscores the interplay between molecular structure and functional versatility in industrial chemistry.
Properties
Molecular Formula |
C4H12I2N+ |
|---|---|
Molecular Weight |
327.95 g/mol |
IUPAC Name |
iodomethyl(trimethyl)azanium;hydroiodide |
InChI |
InChI=1S/C4H11IN.HI/c1-6(2,3)4-5;/h4H2,1-3H3;1H/q+1; |
InChI Key |
IFVIWWQMNYZYFQ-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CI.I |
Origin of Product |
United States |
Preparation Methods
Direct Quaternization of Trimethylamine with Methyl Iodide
The most straightforward and widely used method involves the nucleophilic substitution reaction of trimethylamine with methyl iodide (iodomethane):
$$
\text{(CH}3)3\text{N} + \text{CH}3\text{I} \rightarrow \text{(CH}3)3\text{N}^+\text{CH}2\text{I} \cdot \text{I}^-
$$
- Reaction conditions: Typically carried out in an inert solvent such as acetonitrile or ethanol at low to moderate temperatures (0–40 °C) to control the reaction rate and minimize side reactions.
- Purification: The product is isolated by crystallization or precipitation, often followed by washing with non-polar solvents to remove unreacted starting materials.
- Yield and purity: High yields (>90%) are common with proper stoichiometric control and reaction time.
This method is industrially scalable and commonly used for producing quaternary ammonium iodides due to its simplicity and efficiency.
Halide Exchange from Chloromethyl(trimethyl)ammonium Chloride
An alternative route involves first synthesizing chloromethyl(trimethyl)ammonium chloride by reacting trimethylamine with chloromethyl chloride, followed by halide exchange to introduce iodine:
$$
\text{(CH}3)3\text{N} + \text{CH}2\text{ClCl} \rightarrow \text{(CH}3)3\text{N}^+\text{CH}2\text{Cl} \cdot \text{Cl}^-
$$
Then, the chloride salt is treated with sodium iodide in a polar aprotic solvent (e.g., dimethylformamide) to substitute chloride with iodide:
$$
\text{(CH}3)3\text{N}^+\text{CH}2\text{Cl} \cdot \text{Cl}^- + \text{NaI} \rightarrow \text{(CH}3)3\text{N}^+\text{CH}2\text{I} \cdot \text{I}^- + \text{NaCl}
$$
- Reaction conditions: Heating at 80–100 °C for 6–8 hours under stirring.
- Workup: Washing with sodium thiosulfate or sodium carbonate solutions to remove residual iodine and salts, followed by vacuum distillation or recrystallization.
- Advantages: This method allows for the use of more readily available chloromethyl precursors and can be optimized for high purity iodide salts.
Synthesis via Methylamine and Hydrogen Iodide Gas
A less common but highly controlled method involves the reaction of methylamine gas with hydrogen iodide gas to form methylammonium iodide salts, which can be further methylated to the trimethylammonium derivative:
- Generation of HI gas: By reacting concentrated hydroiodic acid with iodine and red phosphorus, followed by drying over phosphorus pentoxide.
- Reaction: Methylamine gas is passed into a reaction vessel containing HI gas under controlled pressure and temperature.
- Subsequent methylation: The methylammonium iodide intermediate is reacted with methyl iodide or other methylating agents to yield the quaternary ammonium iodide salt.
- Applications: This method is used in thin-film perovskite precursor synthesis but can be adapted for pure quaternary ammonium iodide salt preparation.
Comparative Data Table of Preparation Methods
| Preparation Method | Starting Materials | Reaction Conditions | Purification Techniques | Yield (%) | Notes |
|---|---|---|---|---|---|
| Direct quaternization with methyl iodide | Trimethylamine, methyl iodide | 0–40 °C, inert solvent (e.g., MeCN) | Crystallization, washing | >90 | Simple, scalable, widely used |
| Halide exchange from chloromethyl chloride | Chloromethyl(trimethyl)ammonium chloride, NaI | 80–100 °C, 6–8 h, DMF solvent | Washing with hypo, carbonate, vacuum distillation | 85–95 | Uses more available chloromethyl precursors |
| Methylamine and hydrogen iodide gas route | Methylamine gas, HI gas | Controlled gas-phase reaction | Purging with nitrogen, recrystallization | Variable | Used in specialized applications like perovskite synthesis |
Detailed Research Findings and Analysis
Reaction kinetics and optimization: The direct quaternization reaction proceeds via an SN2 mechanism, where the nucleophilic trimethylamine attacks the electrophilic methyl iodide. Reaction rates are influenced by temperature, solvent polarity, and reagent concentration. Lower temperatures favor selectivity and reduce side reactions such as elimination or over-alkylation.
Purity considerations: The presence of residual halides or unreacted amines can affect the purity and stability of the final product. Washing steps with sodium thiosulfate or sodium carbonate solutions effectively remove iodine and acidic impurities, improving product quality.
Industrial scalability: The halide exchange method is favored in industrial settings where chloromethyl precursors are more accessible or cheaper. The reaction setup includes reactors with heating, stirring, and condensers to maintain reaction conditions and facilitate product isolation.
Environmental and safety notes: Handling of methyl iodide and hydrogen iodide requires strict safety protocols due to their toxicity and volatility. Closed systems and inert atmospheres are recommended to minimize exposure and side reactions.
Chemical Reactions Analysis
Types of Reactions: Iodomethyl(trimethyl)azanium;hydroiodide undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: It can be involved in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar solvents like water or ethanol.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, reacting with sodium cyanide would yield trimethylammonium cyanide.
Scientific Research Applications
Iodomethyl(trimethyl)azanium;hydroiodide has a wide range of applications in scientific research:
Biology: In biological studies, it serves as a reagent for modifying biomolecules, aiding in the study of enzyme mechanisms and protein functions.
Medicine: This compound is explored for its potential use in drug development, particularly in the synthesis of quaternary ammonium compounds with antimicrobial properties.
Industry: It is utilized in the production of surfactants and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism by which iodomethyl(trimethyl)azanium;hydroiodide exerts its effects is primarily through its ability to act as a methylating agent. The compound transfers its methyl group to nucleophilic sites on other molecules, thereby modifying their chemical structure and properties. This methylation process is crucial in various biochemical pathways and industrial applications.
Comparison with Similar Compounds
Structural Analogues
(a) Trimethylpropylammonium Iodide
- Formula : C₆H₁₆IN.
- Structure : A simpler quaternary ammonium salt with a propyl group instead of an iodomethyl substituent.
- Applications : Used as a phase-transfer catalyst in organic reactions .
(b) 5-Iodomethyl-2-amino-2-thiazoline Hydroiodide
- Formula : C₄H₈I₂N₃S.
- Structure : A thiazoline heterocycle with an iodomethyl group and hydroiodide counterion.
- Biological Activity: Exhibits muscarinomimetic effects (EC₅₀ = 13 µM), comparable to pilocarpine .
- Key Differences : The heterocyclic core distinguishes its pharmacological activity from the aliphatic structure of iodomethyl(trimethyl)azanium.
(c) 3-(Iodomethyl)pyridine Hydroiodide
- Formula : C₆H₇I₂N.
- Structure : A pyridinium salt with an iodomethyl substituent.
- Applications: Potential use in drug synthesis due to aromatic stability .
- Key Differences : The aromatic system influences solubility and electronic properties compared to aliphatic quaternary ammonium salts.
Functional Analogues
(a) Methyl Iodide (CH₃I)
- Formula : CH₃I.
- Structure : A volatile alkyl halide.
- Reactivity : Strong alkylating agent but less stable than quaternary ammonium iodides.
- Key Differences: Iodomethyl(trimethyl)azanium;hydroiodide is non-volatile and more thermally stable due to its ionic structure .
(b) Benzoxazolium Iodides
- Example : 3-Ethyl-2-methylbenzoxazolium iodide.
- Structure : A heterocyclic ammonium salt with iodine.
- Applications : Used in dye chemistry and as ionic liquids .
- Key Differences : The benzoxazole ring system provides π-conjugation, altering electronic properties compared to aliphatic derivatives.
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Properties | Applications |
|---|---|---|---|---|
| This compound | C₄H₁₂I₂N | 327.81 | Water-soluble, mild alkylating agent | Organic synthesis, potential pharmacology |
| Trimethylpropylammonium iodide | C₆H₁₆IN | 228.90 | Phase-transfer catalyst | Catalysis, ionic liquids |
| 5-Iodomethyl-2-thiazoline hydroiodide | C₄H₈I₂N₃S | 313.10 | Muscarinomimetic (EC₅₀ = 13 µM) | Pharmacological research |
| Methyl iodide | CH₃I | 141.94 | Volatile alkylating agent | Organic synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
